2-(Hydroxyamino)-4-(nitrosomethyl)cyclopenta-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxyamino)-4-(nitrosomethyl)cyclopenta-2,4-dien-1-one is a synthetic organic compound with potential applications in various fields of chemistry and biology. The compound features a cyclopentadienone core with hydroxyamino and nitrosomethyl substituents, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyamino)-4-(nitrosomethyl)cyclopenta-2,4-dien-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the cyclopentadienone core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the hydroxyamino group: This step may involve the reduction of a nitro group to a hydroxyamino group using reducing agents such as tin(II) chloride or iron powder.
Addition of the nitrosomethyl group: This can be accomplished through nitrosation reactions using nitrosating agents like sodium nitrite in acidic conditions.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyamino)-4-(nitrosomethyl)cyclopenta-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to a nitroso or nitro group.
Reduction: The nitrosomethyl group can be reduced to an aminomethyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyamino group might yield a nitroso derivative, while reduction of the nitrosomethyl group could produce an aminomethyl derivative.
Scientific Research Applications
2-(Hydroxyamino)-4-(nitrosomethyl)cyclopenta-2,4-dien-1-one may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving nitroso and hydroxyamino groups.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Hydroxyamino)-4-(nitrosomethyl)cyclopenta-2,4-dien-1-one would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Interaction with enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Binding to receptors: Modulation of receptor activity in biological systems.
Chemical reactivity: Participation in redox reactions or formation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- 2-(Hydroxyamino)-4-(methyl)cyclopenta-2,4-dien-1-one
- 2-(Amino)-4-(nitrosomethyl)cyclopenta-2,4-dien-1-one
- 2-(Hydroxyamino)-4-(nitrosoethyl)cyclopenta-2,4-dien-1-one
Uniqueness
2-(Hydroxyamino)-4-(nitrosomethyl)cyclopenta-2,4-dien-1-one is unique due to the presence of both hydroxyamino and nitrosomethyl groups on the cyclopentadienone core. This combination of functional groups may impart distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
65541-66-4 |
---|---|
Molecular Formula |
C6H6N2O3 |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
2-(hydroxyamino)-4-(nitrosomethyl)cyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C6H6N2O3/c9-6-2-4(3-7-10)1-5(6)8-11/h1-2,11H,3H2,(H,8,9) |
InChI Key |
WRLWPUJZLDJNSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C1=O)NO)CN=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.